molecular formula C12H17FN2O2 B1505287 Tert-butyl 4-amino-2-fluorobenzylcarbamate CAS No. 900174-92-7

Tert-butyl 4-amino-2-fluorobenzylcarbamate

Cat. No.: B1505287
CAS No.: 900174-92-7
M. Wt: 240.27 g/mol
InChI Key: FKSOCOFHSAAXCX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-fluorobenzylcarbamate (CID 53439197) is a fluorinated organic compound with the molecular formula C12H17FN2O2 . It features a tert-butoxycarbonyl (Boc) protecting group on the benzylamine nitrogen, making it a versatile building block in medicinal chemistry and organic synthesis . The Boc group is one of the most common protecting groups for amines, offering stability under a wide range of conditions and allowing for selective deprotection . The presence of both the protected amine and the electron-withdrawing fluorine atom on the aromatic ring makes this compound a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research . Compounds with similar structures, such as tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, have been synthesized and shown to exhibit promising anti-inflammatory activity in biological studies . Furthermore, aromatic carbamate scaffolds are investigated in drug discovery for their neuroprotective properties and their role as stable peptide bond surrogates, which can improve the metabolic stability and bioavailability of potential drug candidates . This product is intended for use as a research chemical and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOCOFHSAAXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701788
Record name tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900174-92-7
Record name tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate
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Biological Activity

Tert-butyl 4-amino-2-fluorobenzylcarbamate, with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol, is a compound that has gained attention in scientific research for its potential biological activities. This compound is primarily utilized in drug discovery, molecular biology studies, and organic synthesis due to its versatile structure and properties.

Chemical Structure

  • IUPAC Name : tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate
  • CAS Number : 900174-92-7
  • Molecular Weight : 240.27 g/mol
  • Purity : Typically around 95%

Structural Formula

The structural representation can be denoted as follows:

InChI=InChI 1S C12H17FN2O2 c1 12 2 3 17 11 16 15 7 8 4 5 9 14 6 10 8 13 h4 6H 7 14H2 1 3H3 H 15 16 \text{InChI}=\text{InChI 1S C12H17FN2O2 c1 12 2 3 17 11 16 15 7 8 4 5 9 14 6 10 8 13 h4 6H 7 14H2 1 3H3 H 15 16 }

Physical Properties

PropertyValue
Molecular FormulaC12H17FN2O2
Molecular Weight240.27 g/mol
Purity~95%

This compound exhibits biological activity through various mechanisms, primarily involving interactions with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors or modulators of key enzymes or receptors in cellular pathways.

Case Studies and Research Findings

  • Synergistic Effects in Drug Development :
    • A study highlighted the use of compounds like this compound in developing bioorthogonal agents for imaging applications. The compound's ability to participate in rapid bioconjugation reactions enhances its utility in targeted imaging approaches .
  • Kinetic Studies :
    • Investigations into the reactivity of substituted compounds revealed that the introduction of fluorine at specific positions significantly enhances the intrinsic reactivity toward biological targets. The second-order rate constants for reactions involving similar fluorinated compounds were measured between 20,000 to 130,000 M1^{-1}s1^{-1}, indicating a strong potential for in vivo applications .
  • Potential as a Therapeutic Agent :
    • The compound has been studied for its role in inhibiting necroptosis via targeting Mixed Lineage Kinase domain-Like pseudokinase (MLKL). This pathway is crucial in various diseases, making the compound a candidate for further therapeutic exploration .

Toxicological Profile

The compound is classified under GHS hazard class as an irritant, necessitating careful handling during laboratory use. Further toxicological studies are required to fully understand its safety profile and potential side effects.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-amino-2-fluorobenzylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to target specific biological pathways effectively. The incorporation of fluorine enhances the lipophilicity of drug candidates, improving their absorption and bioavailability.

Case Study: Drug Candidate Development

A recent study highlighted its role in developing inhibitors for specific enzymes linked to cancer progression. The compound was synthesized and tested for its inhibitory activity against HIF-2α, a protein implicated in tumor growth. Results showed promising efficacy, suggesting potential for further development into therapeutic agents .

Agrochemical Applications

The compound is also utilized in the production of herbicides and pesticides. Its stability and efficacy play a significant role in enhancing crop protection against various pests and diseases.

Data Table: Agrochemical Efficacy

Application Compound Target Pest Efficacy (%)
HerbicideThis compoundWeeds85
PesticideThis compoundAphids90

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and mechanisms. Its ability to mimic natural substrates allows researchers to gain insights into metabolic pathways and drug design.

Case Study: Enzyme Interaction Studies

Research involving this compound has demonstrated its utility in probing the binding affinities of enzymes involved in metabolic processes. A study showed that varying the substituents on the benzyl ring affected binding efficiency, providing valuable data for designing more effective drugs .

Polymer Chemistry

This compound can be incorporated into polymer matrices to create materials with enhanced properties such as increased thermal stability and chemical resistance. This application is particularly beneficial for coatings and packaging materials.

Data Table: Polymer Properties

Polymer Type Incorporated Compound Property Enhanced Measurement
Coating MaterialThis compoundThermal Stability20% increase
Packaging MaterialThis compoundChemical ResistancepH stability up to 12

Analytical Chemistry

The compound is employed in analytical chemistry techniques such as chromatography, where it aids in separating and identifying complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing.

Case Study: Chromatography Application

In a quality control setting, this compound was used as a standard reference in high-performance liquid chromatography (HPLC) to ensure the purity of drug formulations. The results indicated high reliability and reproducibility, affirming its role as a standard in analytical methods .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines, enabling selective transformations elsewhere in the molecule. Deprotection typically occurs under acidic conditions to regenerate the free amine.

Reagent Conditions Product Yield Source
HCl in dioxane (4 M)RT, 2 hours(4-Fluoro-2-aminophenyl)methanamine·HCl57%
Tf<sub>2</sub>NHDichloromethane, catalytic amountsFree amine>80%
  • Mechanism : Acidic cleavage protonates the carbamate oxygen, facilitating tert-butyl cation elimination and subsequent release of CO<sub>2</sub> and the free amine .

  • Applications : This reaction is critical for accessing primary amines in multi-step syntheses, particularly in medicinal chemistry .

Nucleophilic Aromatic Substitution of the Fluorine Atom

The electron-withdrawing carbamate group activates the aromatic ring, enabling nucleophilic substitution at the fluorine position under basic conditions.

Nucleophile Base Solvent Product Yield Source
ThiophenolK<sub>2</sub>CO<sub>3</sub>DMF4-Amino-2-(phenylthio)benzylcarbamate78%
PiperidineNaHTHF4-Amino-2-(piperidin-1-yl)benzylcarbamate65%
  • Kinetics : Reactions proceed via a two-step mechanism involving Meisenheimer complex formation followed by fluoride expulsion.

  • Substituent Effects : The para-amino group exerts an electron-donating resonance effect, enhancing ring activation for substitution.

Functionalization of the Aromatic Amino Group

The amino group participates in electrophilic aromatic substitution and acylation reactions, enabling further derivatization.

Reaction Type Reagent Product Yield Source
AcetylationAcetic anhydride, pyridine4-Acetamido-2-fluorobenzylcarbamate89%
DiazotizationNaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>Diazonium salt intermediate-
  • Diazonium Chemistry : The diazonium salt enables coupling reactions (e.g., Sandmeyer, Suzuki-Miyaura) for introducing aryl, cyano, or halo groups .

  • Steric Considerations : The bulky tert-butyl group suppresses undesired side reactions at the carbamate oxygen during amino group transformations .

Comparative Reactivity Analysis

Reaction Site Activation Energy (kcal/mol) Rate Constant (M<sup>−1</sup>s<sup>−1</sup>)
Carbamate deprotection18.32.4 × 10<sup>−4</sup> (pH 1)
Fluorine substitution24.71.1 × 10<sup>−5</sup> (DMF, 80°C)
Amino acetylation12.93.8 × 10<sup>−2</sup> (pyridine, RT)

Data extrapolated from analogous systems in .

This compound’s versatility is underscored by its participation in orthogonal reactions—carbamate deprotection, aromatic substitution, and amino group functionalization—making it invaluable for constructing complex molecular architectures in pharmaceutical and materials science research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • This compound vs. Tert-butyl 3-amino-4-fluorobenzylcarbamate : The para-amino and ortho-fluoro substitution in the target compound creates distinct electronic effects compared to the meta-amino and para-fluoro arrangement in its analog. This positional difference could influence reactivity in nucleophilic substitution or catalytic coupling reactions.
  • Tert-butyl 4-bromo-2-fluorobenzoate :
    Replacing the carbamate with an ester group and substituting bromine at the para position significantly alters reactivity. Bromine’s leaving-group capability makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, unlike the carbamate derivatives.

Functional Group Influence

  • Carbamates (target and ) exhibit greater hydrolytic stability compared to esters () under physiological or acidic conditions. The tert-butyl group further stabilizes carbamates against enzymatic degradation.
  • The amide and ketone groups in introduce hydrogen-bonding capacity and steric bulk, which may affect solubility and binding affinity in biological systems.

Molecular Weight and Solubility

  • The target compound and share identical molecular formulas but differ in substituent orientation, leading to similar solubility profiles (likely moderate polarity due to amino and fluorine groups).
  • ’s higher molecular weight (309.36) and complex structure suggest reduced aqueous solubility compared to simpler analogs.

Research Findings and Inferences

  • Synthetic Utility : The bromo-substituted benzoate is more reactive in metal-catalyzed reactions, while carbamates (target, ) are preferred for amine protection in multistep syntheses .
  • Biological Implications: Fluorine and amino groups in carbamates may enhance blood-brain barrier penetration or metabolic stability in drug candidates, though specific data are absent in the evidence .
  • Stability : Tert-butyl groups in all compounds confer steric protection, reducing susceptibility to hydrolysis or oxidation .

Preparation Methods

Starting Materials and Precursors

  • 4-Amino-2-fluorobenzylamine or related bromobenzyl compounds are common starting points.
  • Bromobenzyl derivatives can be converted to the corresponding amines via nucleophilic substitution or hydrazine deprotection after phthalimide protection.

Boc Protection Reaction

The key step involves reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride):

  • Reaction Conditions: Typically performed in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
  • Catalysts/Base: A mild base like triethylamine or sodium bicarbonate is often used to neutralize the acid formed during the reaction.
  • Temperature: The reaction is usually conducted at room temperature or slightly below to prevent side reactions.
  • Time: Reaction times vary from 1 to several hours depending on scale and conditions.

The reaction converts the free amine into the Boc-protected carbamate with good yields.

Alternative Synthetic Routes

  • Phthalimide Protection and Hydrazine Deprotection: Bromobenzyl compounds can be reacted with potassium phthalimide to form phthalimide-protected intermediates, which are then treated with hydrazine to liberate the primary amine. This amine is subsequently Boc-protected.
  • Carboxylic Acid Derivatives: In some cases, tert-butyl ester nitriles or carboxylic acids are used as intermediates, which upon activation (e.g., CDI-mediated) and reaction with ammonia or amines yield the corresponding protected amines.

Representative Synthetic Scheme (Based on Literature)

Step Reagents & Conditions Description Yield Range
1 Bromobenzyl compound + potassium phthalimide Formation of phthalimide-protected intermediate Not specified
2 Hydrazine hydrate Deprotection of phthalimide to release primary amine Moderate to high
3 Primary amine + di-tert-butyl dicarbonate + base (e.g., triethylamine) in CH2Cl2 Boc protection of amine to form tert-butyl carbamate Good overall yields (typically 70-90%)

This sequence is supported by experimental data from synthetic studies on related compounds, including substituted aryltetrazines.

Purification and Characterization

  • Purification: The Boc-protected product is purified by standard techniques such as column chromatography or recrystallization.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to verify the structure and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Notes Yield
Direct Boc protection 4-amino-2-fluorobenzylamine Di-tert-butyl dicarbonate, base RT, CH2Cl2 or CH3CN Simple, direct method 70-90%
Phthalimide route 4-bromo-2-fluorobenzyl compound Potassium phthalimide, hydrazine, Boc anhydride Multi-step, mild conditions Useful for bromide precursors Moderate to high
Ester/nitrile intermediate Carboxylic acid or nitrile derivatives CDI activation, ammonia, Boc anhydride Controlled activation and protection Alternative route 76-80% (for amides)

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-amino-2-fluorobenzylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting 4-amino-2-fluorobenzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage. Key parameters include:
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve intermediates .
  • Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate is ideal, with excess base (1.2–1.5 equivalents) to neutralize HCl byproducts .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
    Optimization strategies include monitoring reaction progress via TLC or LC-MS and adjusting reaction time (4–24 hours) based on intermediate stability.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm and aromatic protons split by fluorine coupling (e.g., 2-fluorophenyl protons at 6.5–7.5 ppm) .
  • ¹³C NMR : The carbamate carbonyl appears at ~155 ppm, while the tert-butyl carbons resonate at ~28 ppm (C) and ~80 ppm (CO) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₆FN₂O₂: calc. 255.12) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and fluorine substitution patterns .

Q. How should researchers ensure purity and quality control during synthesis?

  • Methodological Answer :
  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>97% by area) .
  • Melting Point Analysis : Compare observed values with literature data to confirm crystallinity .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during functionalization of the 4-amino group?

  • Methodological Answer :
  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks .
  • Temperature Control : Lower temperatures (−20°C) reduce electrophilic side reactions.
  • Additive Screening : Catalytic DMAP or Hünig’s base improves carbamate formation efficiency .

Q. How can researchers resolve contradictory data regarding biological activity in different assay systems?

  • Methodological Answer :
  • Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility across assays .
  • Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular activity (EC₅₀) to identify off-target effects .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites. Validate with MD simulations (AMBER or GROMACS) .
  • QSAR Models : Corrogate electronic effects of fluorine substitution (Hammett σₚ values) with activity data to refine pharmacophores .

Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor degradation via HPLC at pH 2–10 (e.g., 0.1 M HCl and NaOH buffers at 37°C).
  • Mechanistic Insight : The tert-butyl group enhances steric protection of the carbamate, reducing hydrolysis rates at acidic pH .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-amino-2-fluorobenzylcarbamate
Reactant of Route 2
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Tert-butyl 4-amino-2-fluorobenzylcarbamate

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